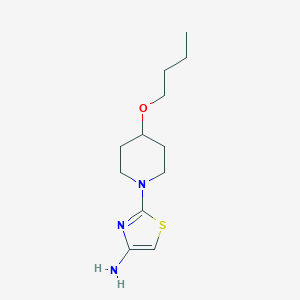

4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

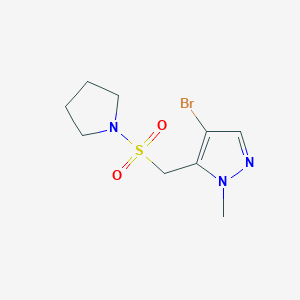

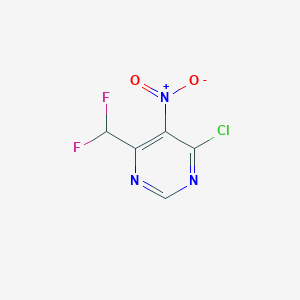

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンは、ピリミジン環とピロリジノン構造が縮合した複素環式化合物です。

合成方法

合成経路と反応条件

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンの合成は、一般的に以下の手順で実施されます。

ピリミジン環の形成: ピリミジン環は、アルデヒドとウレア誘導体を酸性または塩基性条件下で縮合反応させることで合成できます。

エチル基の導入: エチル基は、塩基の存在下でエチルハライドを用いたアルキル化反応で導入できます。

ピロリジノン環の形成: ピロリジノン環は、アミンとカルボニル化合物を用いた環化反応によって形成できます。

工業的製造方法

この化合物の工業的製造では、より高い収率と純度を実現するために、反応条件を最適化する必要がある場合があります。これには、反応を促進するために触媒を使用したり、温度や圧力を制御したりすることが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

化学反応の分析

反応の種類

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンは、以下を含む様々な化学反応を受ける可能性があります。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成する可能性があります。

還元: ピリミジン環は還元されてジヒドロピリミジン誘導体を形成する可能性があります。

置換: エチル基は、求核置換反応によって他のアルキル基またはアリール基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用できます。

置換: 塩基の存在下でアルキルハライドやアリールハライドなどの求核剤が置換反応を促進できます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの形成。

還元: ジヒドロピリミジン誘導体の形成。

置換: アルキルまたはアリール置換誘導体の形成。

科学的研究の応用

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンは、いくつかの科学研究における応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌または抗ウイルス特性を持つ生物活性分子としての可能性について調査されています。

医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果について探求されています。

産業: 新しい材料や化学プロセスの開発に使用されています。

作用機序

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。ヒドロキシル基とピリミジン環は、生物学的巨大分子と水素結合やπ-π相互作用を形成し、それらの活性を影響を与える可能性があります。この化合物も特定の酵素または受容体を阻害することで、観察された生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)ピロリジン-2-オン: ピロリジノン環にメチル基がありません。

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-エチルピロリジン-2-オン: ピロリジノン環にメチル基ではなくエチル基が含まれています。

独自性

4-(2-エチル-6-ヒドロキシピリミジン-4-イル)-1-メチルピロリジン-2-オンは、その特定の置換パターンによってユニークであり、これはその化学反応性と生物活性に影響を与える可能性があります。エチル基とメチル基の両方の存在は、その親油性と生物学的標的との相互作用能力を高める可能性があります。

類似化合物との比較

Similar Compounds

4-(2-Ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one: Lacks the methyl group on the pyrrolidinone ring.

4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-ethylpyrrolidin-2-one: Contains an ethyl group instead of a methyl group on the pyrrolidinone ring.

Uniqueness

4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and methyl groups can enhance its lipophilicity and ability to interact with biological targets.

特性

分子式 |

C11H15N3O2 |

|---|---|

分子量 |

221.26 g/mol |

IUPAC名 |

2-ethyl-4-(1-methyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H15N3O2/c1-3-9-12-8(5-10(15)13-9)7-4-11(16)14(2)6-7/h5,7H,3-4,6H2,1-2H3,(H,12,13,15) |

InChIキー |

ACAZNXLGKKOUFG-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)